molecular formula C8H12N2O B372800 6-propoxypyridin-2-ylamine, AldrichCPR CAS No. 924862-35-1

6-propoxypyridin-2-ylamine, AldrichCPR

Cat. No.: B372800
CAS No.: 924862-35-1
M. Wt: 152.19g/mol
InChI Key: ZYCJWHDLJBDOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propoxypyridin-2-ylamine (IUPAC name: 6-(propoxy)pyridin-2-amine) is a pyridine derivative featuring a propoxy (–OCH₂CH₂CH₃) substituent at the 6-position and an amine (–NH₂) group at the 2-position. Pyridine-based compounds are critical in medicinal chemistry, agrochemicals, and materials science due to their electronic versatility and ability to engage in hydrogen bonding or metal coordination .

Properties

CAS No.

924862-35-1

Molecular Formula

C8H12N2O

Molecular Weight

152.19g/mol

IUPAC Name

6-propoxypyridin-2-amine

InChI

InChI=1S/C8H12N2O/c1-2-6-11-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3,(H2,9,10)

InChI Key

ZYCJWHDLJBDOPP-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=N1)N

Canonical SMILES

CCCOC1=CC=CC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-propoxypyridin-2-ylamine, AldrichCPR typically involves the alkylation of 2-aminopyridine with propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-propoxypyridin-2-ylamine, AldrichCPR has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-propoxypyridin-2-ylamine, AldrichCPR involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (–OCH₃) in 6-methoxypyridin-2-ylamine is electron-donating, activating the pyridine ring for electrophilic substitution. In contrast, halogens (e.g., –Br, –I) are mildly electron-withdrawing, directing reactivity to specific positions .

Biological Relevance :

  • Compounds like 5-iodo-4-methyl-pyridin-2-ylamine () and 6-bromo-2,4-dimethylpyridin-3-amine () are utilized in drug discovery for their ability to interact with biological targets via halogen bonding or hydrophobic interactions. The propoxy variant may similarly serve as a scaffold for anticancer agents, given the prominence of pyridines in oncology (e.g., kinase inhibitors) .

Synthetic Utility :

  • Pyridines with alkoxy groups (e.g., methoxy, propoxy) are intermediates in synthesizing heterocyclic compounds. For example, halogen-bond-assisted polymerization methods () could be adapted for functionalizing 6-propoxypyridin-2-ylamine into conjugated materials .

Zinc-Binding and Anticancer Potential

Pyridine derivatives with carboxylic acid (–COOH) and hydrophobic groups have been identified as glyoxalase-I inhibitors (). While 6-propoxypyridin-2-ylamine lacks a –COOH group, its amine and propoxy moieties could facilitate interactions with zinc ions or hydrophobic pockets in enzyme active sites. Docking studies on similar AldrichCPR compounds (Table 1 in ) suggest that substituent size and orientation critically impact binding affinity .

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